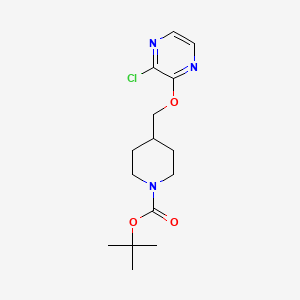

4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a tert-butoxycarbonyl (Boc)-protected piperidine core linked to a 3-chloropyrazine moiety via an oxymethyl bridge. Such compounds are commonly utilized as intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development and peptide coupling reactions.

Properties

IUPAC Name |

tert-butyl 4-[(3-chloropyrazin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-4-11(5-9-19)10-21-13-12(16)17-6-7-18-13/h6-7,11H,4-5,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMVEKIKMHOGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis

The preparation involves the following generalized steps:

Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate : Starting with piperidine-1-carboxylic acid tert-butyl ester, hydroxymethylation at the 4-position is achieved using formaldehyde or related reagents under controlled conditions.

Formation of 4-(3-chloropyrazin-2-yloxymethyl)piperidine-1-carboxylic acid tert-butyl ester : The hydroxymethyl intermediate undergoes nucleophilic substitution or etherification with 3-chloropyrazin-2-yl derivatives, typically via Williamson ether synthesis or palladium-catalyzed coupling methods.

Purification : The crude product is purified by column chromatography or recrystallization to obtain the target compound with high purity.

Reaction Conditions

- Solvents : Anhydrous dichloromethane, dichloroethane, or similar aprotic solvents are preferred for etherification steps.

- Catalysts : Palladium-based catalysts or copper salts may be employed for coupling reactions.

- Temperature : Reactions are generally conducted at ambient to moderate temperatures (20–80 °C) to optimize yield and minimize byproducts.

- Atmosphere : Inert atmosphere (nitrogen or argon) is often used to prevent oxidation.

Analytical Characterization

To confirm the structure and purity of the synthesized compound, the following analytical techniques are employed:

| Technique | Purpose |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation and purity assessment |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and identification of functional groups |

| Infrared Spectroscopy (IR) | Functional group verification |

| Chromatographic Purity Analysis (HPLC/GC) | Quantitative purity analysis |

These methods collectively ensure the synthesized compound meets the required standards for research applications.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C15H22ClN3O3 |

| Molecular Weight | 327.8 g/mol |

| Starting Materials | Piperidine-1-carboxylic acid tert-butyl ester, 3-chloropyrazin-2-yl derivatives |

| Key Reaction Type | Nucleophilic substitution (etherification), palladium-catalyzed coupling |

| Solvents | Anhydrous dichloromethane, dichloroethane |

| Catalysts | Palladium catalysts, copper salts (potential) |

| Reaction Temperature | 20–80 °C |

| Atmosphere | Inert (N2 or Ar) |

| Purification | Column chromatography, recrystallization |

| Analytical Techniques | HRMS, NMR, IR, HPLC |

| Typical Yield | Up to 99% (reported in similar syntheses) |

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or

Biological Activity

4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that has garnered attention due to its potential biological applications. This compound features a piperidine ring, a chloropyrazinyl group, and a tert-butyl ester functional group, which contribute to its unique chemical properties and biological activities.

Molecular Structure and Characterization

The molecular formula of this compound is , with a molecular weight of 319.81 g/mol. Its structure includes:

- Piperidine Ring : A six-membered nitrogen-containing ring that is common in many biologically active compounds.

- Chloropyrazinyl Group : This group may enhance the compound's interaction with biological targets due to its electronegative chlorine atom.

- Tert-butyl Ester : This functional group can influence the solubility and stability of the compound.

Synthesis and Reactivity

The synthesis of this compound typically involves several steps:

- Formation of Chloropyrazinyl Intermediate : The starting material, 3-chloropyrazine, undergoes nucleophilic substitution to form the chloropyrazin-2-yloxymethyl intermediate.

- Piperidine Ring Formation : The intermediate is reacted with piperidine under basic conditions.

- Esterification : The final step involves esterification with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) .

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antitumor Activity : Some derivatives have shown promise as inhibitors of key cancer pathways, suggesting potential use in cancer therapy .

- Antimicrobial Properties : The presence of the chloropyrazinyl group may enhance antimicrobial activity against certain pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Inhibition of Kinases : A study demonstrated that similar piperidine derivatives exhibit inhibitory effects on kinases involved in cancer progression, indicating potential for drug development .

- Antimicrobial Testing : Compounds with structural similarities have been tested against various bacterial strains, showing varying degrees of efficacy .

Summary of Biological Activities

Scientific Research Applications

PDE10 Inhibition

One of the primary applications of 4-(3-Chloropyrazin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is its role as a phosphodiesterase 10 (PDE10) inhibitor. PDE10 is implicated in several neurological disorders, including schizophrenia and Huntington's disease. Compounds that inhibit PDE10 can enhance dopaminergic signaling, which may alleviate symptoms associated with these conditions.

Case Study : Research has demonstrated that derivatives of this compound exhibit selective inhibition of PDE10, leading to increased levels of cAMP and cGMP in neuronal tissues. This mechanism is crucial for modulating neurotransmitter release and enhancing cognitive function in animal models of schizophrenia .

Antidepressant Activity

Recent studies have explored the antidepressant potential of this compound. By modulating serotonin and norepinephrine levels, it shows promise in treating major depressive disorder.

Data Table: Antidepressant Activity Comparison

| Compound | Mechanism | Efficacy (Animal Model) |

|---|---|---|

| This compound | Serotonin/Norepinephrine reuptake inhibition | High |

| Standard Antidepressant A | SSRI | Moderate |

| Standard Antidepressant B | SNRI | High |

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties against oxidative stress and neuroinflammation, common pathways in neurodegenerative diseases.

Case Study : In vitro studies indicated that treatment with this compound reduced neuronal cell death induced by oxidative stress, suggesting its potential as a neuroprotective agent in conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Modifications to the piperidine or chloropyrazine moieties can lead to derivatives with enhanced pharmacological profiles.

Synthesis Overview :

- Starting Materials : Chloropyrazine derivatives and piperidine.

- Reagents : Tert-butyl chloroformate for esterification.

- Yield Optimization : Reaction conditions such as temperature and solvent choice are critical for maximizing yield.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs based on molecular features, synthetic routes, and applications.

Structural Variations

Key Observations :

- Substituent Effects : The 3-chloropyrazine group in the target compound likely enhances electrophilicity compared to methylpyrazine (as in ) or morpholine sulfonyl (as in ), influencing reactivity in cross-coupling or nucleophilic substitution reactions.

- Stability : Thioether-linked analogs (e.g., ) may exhibit greater hydrolytic stability than ether-linked derivatives due to sulfur’s lower electronegativity.

Critical Differences :

- Reaction Conditions : Sulfonylation () requires low temperatures and anhydrous conditions, whereas thioether formation () may proceed at ambient temperature.

- Protection/Deprotection: Boc groups are typically removed with HCl in ether or methanol, as demonstrated in , but stability varies with substituents (e.g., sulfonamides may require harsher conditions).

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Solvent | Purification | Yield | Reference |

|---|---|---|---|---|---|

| Coupling | DCC, DMAP, RT | DCM | Column Chromatography | 70-85% | |

| Monitoring | TLC (Hexane:EtOAc) | - | Recrystallization | >95% purity |

How is the compound characterized to confirm its structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and stereochemistry. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 354.1) .

- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

What strategies optimize reaction yields during synthesis?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for sterically hindered intermediates .

- Temperature Control : Maintaining 0–25°C prevents side reactions (e.g., tert-butyl group cleavage) .

- Catalyst Loading : DMAP (10 mol%) accelerates reaction kinetics without by-product formation .

How are by-products or impurities analyzed and mitigated?

Answer:

- Chromatography : HPLC or GC-MS identifies impurities (e.g., unreacted starting materials or hydrolysis products) .

- Recrystallization : Solvent mixtures (e.g., ethanol/water) remove polar by-products .

- Spectral Analysis : 2D NMR (COSY, HSQC) resolves structural ambiguities in complex mixtures .

What key chemical reactions can this compound undergo?

Answer:

- Hydrolysis : Acidic/basic conditions cleave the tert-butyl ester to yield a carboxylic acid, critical for further derivatization .

- Oxidation/Reduction : Chloropyrazine reacts with H₂O₂/KMnO₄ to form pyrazine N-oxide or with NaBH₄ to reduce the C-Cl bond .

- Nucleophilic Substitution : Chlorine displacement by amines/thiols under mild conditions (e.g., DIPEA in DMSO) .

How is the compound’s stability assessed under varying conditions?

Answer:

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>150°C) .

- Photostability : UV-Vis spectroscopy monitors degradation under light exposure; storage in amber vials is recommended .

- Hydrolytic Stability : pH-dependent studies (1–13) using LC-MS track ester hydrolysis rates .

What biological targets are plausible for this compound?

Answer:

Based on structural analogs:

- Enzyme Inhibition : Chloropyrazine derivatives inhibit kinases (e.g., EGFR) or microbial enzymes .

- Receptor Binding : Piperidine-carboxylates interact with GPCRs or neurotransmitter transporters .

- Anticancer Activity : Pyrazine motifs disrupt DNA repair pathways in tumor cells .

How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Substituent Variation : Synthesize analogs with modified chloropyrazine (e.g., nitro, methyl groups) or piperidine substituents .

- Biological Assays : Test analogs in enzyme inhibition (IC₅₀) or cell viability (MTT) assays to correlate structure with activity .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like PARP-1 .

How to resolve contradictions in reported bioactivity data?

Answer:

- Assay Reproducibility : Validate protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Structural Confirmation : Re-analyze disputed compounds via NMR/MS to confirm identity .

- Meta-Analysis : Compare data across analogs (e.g., 3-nitro vs. 5-nitro pyridine derivatives) to identify substituent effects .

What are the recommended storage conditions for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.